molecular formula C23H24BrNO4 B11026964 1-[2-(4-bromophenyl)-2-oxoethyl]-1-hydroxy-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

1-[2-(4-bromophenyl)-2-oxoethyl]-1-hydroxy-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11026964
M. Wt: 458.3 g/mol
InChI Key: MZSQVYNCWBZMCT-UHFFFAOYSA-N
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Description

1-[2-(4-bromophenyl)-2-oxoethyl]-1-hydroxy-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound belonging to the quinoline family This compound is notable for its unique structural features, which include a bromophenyl group, a hydroxy group, and a methoxy group attached to a quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-bromophenyl)-2-oxoethyl]-1-hydroxy-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a Friedel-Crafts acylation reaction, where 4-bromobenzoyl chloride reacts with the quinoline core in the presence of a Lewis acid catalyst such as aluminum chloride.

    Hydroxylation and Methoxylation: The hydroxy and methoxy groups are introduced through selective hydroxylation and methylation reactions. Hydroxylation can be achieved using reagents like hydrogen peroxide or osmium tetroxide, while methoxylation typically involves methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-bromophenyl)-2-oxoethyl]-1-hydroxy-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The carbonyl group in the quinoline core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base or catalyst.

Major Products

    Oxidation: Formation of a quinone derivative.

    Reduction: Formation of a dihydroquinoline derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[2-(4-bromophenyl)-2-oxoethyl]-1-hydroxy-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[2-(4-bromophenyl)-2-oxoethyl]-1-hydroxy-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The bromophenyl group and the quinoline core are crucial for binding to these targets, while the hydroxy and methoxy groups may enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like 2-hydroxyquinoline and 4-hydroxyquinoline share structural similarities but differ in their substitution patterns and biological activities.

    Bromophenyl Compounds: Compounds such as 4-bromobenzaldehyde and 4-bromobenzyl alcohol have similar bromophenyl groups but lack the complex quinoline core.

Uniqueness

1-[2-(4-bromophenyl)-2-oxoethyl]-1-hydroxy-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is unique due to its combination of a quinoline core with a bromophenyl group, hydroxy group, and methoxy group. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various scientific fields.

Properties

Molecular Formula

C23H24BrNO4

Molecular Weight

458.3 g/mol

IUPAC Name

3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-6-methoxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one

InChI

InChI=1S/C23H24BrNO4/c1-13-11-22(2,3)25-20-17(13)9-16(29-4)10-18(20)23(28,21(25)27)12-19(26)14-5-7-15(24)8-6-14/h5-10,13,28H,11-12H2,1-4H3

InChI Key

MZSQVYNCWBZMCT-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N2C3=C1C=C(C=C3C(C2=O)(CC(=O)C4=CC=C(C=C4)Br)O)OC)(C)C

Origin of Product

United States

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